2'-Cyano-4-nitrobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Cyano-4-nitrobiphenyl is an organic compound that belongs to the biphenyl family It is characterized by the presence of a cyano group (-CN) and a nitro group (-NO2) attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the diazotization of 4-nitroaniline to form 4-nitrobenzene diazonium tetrafluoroborate, which then undergoes a Suzuki-Miyaura cross-coupling reaction to yield 2’-Cyano-4-nitrobiphenyl .
Industrial Production Methods: Industrial production of 2’-Cyano-4-nitrobiphenyl often employs continuous-flow microreactor systems to optimize reaction conditions and improve yield. This method allows for precise control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2’-Cyano-4-nitrobiphenyl undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the aromatic ring towards nucleophilic attack, facilitating substitution reactions.
Oxidation: The cyano group can be oxidized to a carboxylic acid under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Major Products:
Aminobiphenyl: Formed by the reduction of the nitro group.
Carboxybiphenyl: Formed by the oxidation of the cyano group.
Scientific Research Applications
2’-Cyano-4-nitrobiphenyl has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-Cyano-4-nitrobiphenyl involves its interaction with various molecular targets and pathways:
Nucleophilic Aromatic Substitution: The nitro group facilitates the formation of a Meisenheimer complex, which undergoes substitution reactions.
Reduction and Oxidation: The cyano and nitro groups participate in redox reactions, altering the compound’s chemical structure and properties.
Comparison with Similar Compounds
2-Cyano-4’-methylbiphenyl: Similar structure with a methyl group instead of a nitro group.
4-Nitrobiphenyl: Lacks the cyano group but contains the nitro group.
2-Cyano-4-pyrone: Contains a cyano group and a pyrone ring instead of a biphenyl structure.
Properties
Molecular Formula |
C13H8N2O2 |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-(4-nitrophenyl)benzonitrile |
InChI |
InChI=1S/C13H8N2O2/c14-9-11-3-1-2-4-13(11)10-5-7-12(8-6-10)15(16)17/h1-8H |
InChI Key |
OMQKDQMFKNSLAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.